2alpha-[Bis[3,5-bis(trifluoromethyl)phenyl](methoxy)methyl]pyrrolidine
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Overview
Description
2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, making it a valuable tool in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine typically involves the reaction of pyrrolidine with bis[3,5-bis(trifluoromethyl)phenyl]methanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium methoxide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine involves its ability to act as a catalyst in various chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it an effective catalyst for promoting bond-forming reactions. The compound can stabilize transition states and intermediates through hydrogen bonding and other interactions, facilitating the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: This compound is similar in structure and function, often used as an organocatalyst in various reactions.
®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Another similar compound with comparable catalytic properties.
Uniqueness
What sets 2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine apart is its specific configuration and the presence of methoxy groups, which can influence its reactivity and selectivity in different reactions. This makes it a versatile and valuable compound in various fields of research .
Properties
Molecular Formula |
C22H17F12NO |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
(2S)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine |
InChI |
InChI=1S/C22H17F12NO/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34/h5-10,17,35H,2-4H2,1H3/t17-/m0/s1 |
InChI Key |
RYJLVSIPISGUEB-KRWDZBQOSA-N |
Isomeric SMILES |
COC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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